REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][C:11]=1[CH3:18].[CH3:19][C:20]1(C)[O:25]C(=O)CC(=O)[O:21]1.Cl>C(=O)([O-])[O-].[K+].[K+].O.C(O)=O>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:19][C:20]([OH:25])=[O:21])=[CH:12][C:11]=1[CH3:18] |f:4.5.6|
|
Name
|
|
Quantity
|
36.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C=O)C
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 5° C., to which
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction mixture temperature below 20° C
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
The source of heat
|
Type
|
CUSTOM
|
Details
|
was removed, during a period when
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction with evolution of gas
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
heating of the reaction mixture
|
Type
|
WAIT
|
Details
|
was resumed for about two hours at 75° C. to 95° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with two portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with two portions of an aqueous dilute sodium chloride solution, with one portion of an aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding a residual solid
|
Type
|
WASH
|
Details
|
washed with two portions of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
it was extracted with two portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with one portion of an aqueous dilute sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |